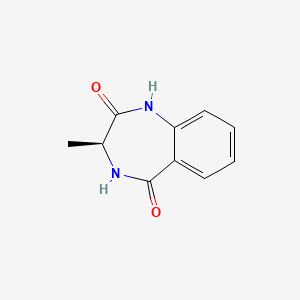

(3S)-3-Methyl-1,4-benzodiazepine-2,5-dione

Descripción general

Descripción

(3S)-3-Methyl-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The specific structure of this compound gives it unique properties that make it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-diamine with a suitable diketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

The lactam and aromatic moieties of the compound participate in oxidation under controlled conditions. Key transformations include:

-

N-Oxide Formation : Treatment with hydrogen peroxide or peracids (e.g., meta-chloroperbenzoic acid) selectively oxidizes the nitrogen atom at the 1-position to yield N-oxide derivatives. These products are intermediates for further functionalization .

-

Aromatic Ring Oxidation : Strong oxidizing agents like potassium permanganate or chromium trioxide oxidize the benzene ring to form quinone-like structures, though this pathway is less common due to competing lactam reactivity .

Reduction Reactions

The dione moiety undergoes selective reduction:

-

LiAlH₄-Mediated Reduction : Lithium aluminum hydride reduces the 2,5-dione groups to secondary alcohols, producing 3-methyl-1,4-benzodiazepine-2,5-diol derivatives. This reaction retains stereochemistry at the 3S position .

-

Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) in H₂ reduces the aromatic ring to a cyclohexane-fused system while preserving the lactam functionality .

Substitution Reactions

The nitrogen and methyl groups are sites for nucleophilic and electrophilic substitutions:

N-Alkylation

-

Benzylation : Reaction with benzyl bromide in the presence of K₂CO₃ introduces a benzyl group at the N1 position, enhancing lipophilicity. Yields exceed 85% under microwave-assisted conditions .

-

Fluorous Tagging : Ugi reactions with fluorous benzaldehydes and cyclohexylisocyanide enable N-functionalization for simplified purification via fluorous solid-phase extraction (F-SPE) .

C3-Methyl Functionalization

-

Radical Bromination : N-Bromosuccinimide (NBS) under UV light brominates the 3-methyl group, forming 3-(bromomethyl) derivatives. These serve as precursors for cross-coupling reactions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Cyclization and Ring Expansion

-

Microwave-Assisted Cyclization : Boc-protected intermediates undergo rapid deprotection and cyclization under microwave irradiation (150°C, 10 min) to regenerate the benzodiazepine-dione core .

-

Memory of Chirality (MOC) : Enantioselective alkylation at the 3-position via dynamically chiral enolate intermediates preserves stereochemical integrity, enabling asymmetric synthesis of quaternary derivatives (up to 97% ee) .

Hydrolysis and Degradation

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the lactam ring, yielding anthranilic acid and methylamine derivatives .

-

Enzymatic Degradation : Liver microsomes metabolize the compound via cytochrome P450-mediated oxidation, forming hydroxylated metabolites .

Key Research Findings

-

Anticancer Derivatives : C3-alkylated analogues (e.g., 52b ) inhibit protein synthesis in lung cancer cells (NCI-H522) with GI₅₀ values < 0.24 μM, demonstrating potent tumor growth suppression in vivo .

-

Stereochemical Cooperativity : The 3S configuration stabilizes β-turn mimetic conformations, critical for receptor binding in neurological applications .

Aplicaciones Científicas De Investigación

(3S)-3-Methyl-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family and has a variety of applications in scientific research. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The specific structure of this compound gives it unique properties that make it of interest in various fields of scientific research.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a model compound to study the reactivity and properties of benzodiazepines.

- Biology The compound is investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

- Medicine Research explores its potential therapeutic uses, such as its anxiolytic and sedative properties. Recent studies have highlighted the potential of this compound's derivatives in cancer therapy.

- Industry The compound is used in the development of new materials and as a precursor for the synthesis of other benzodiazepine derivatives.

Potential as Protein Synthesis Inhibitors

1,4-Benzodiazepine-2,5-dione derivatives have been identified as potential protein synthesis inhibitors with highly potent anticancer activity . A study performed a random multiple human tumor cell line screening of an in-stock small-molecule chemical library and identified 1,4-benzodiazepine-2,5-dione (BZD, 11a ) as a hit compound . Subsequent structure-activity relationship (SAR) investigation disclosed a highly potent antitumor compound, 52b , that was shown to exert promising effects against lung cancer cells by inducing cell cycle arrest and apoptosis . Further polysome profile analysis revealed that 52b inhibited protein synthesis in cancer cells . Moreover, 52b significantly prevented tumor growth in a human non-small-cell lung cancer (NCI-H522) xenograft mouse model with no observable toxic effects . These findings are the first report of the synthetic compound 52b with a 1,4-benzodiazepine-2,5-dione skeleton that acts as a potential protein synthesis inhibitor to effectively inhibit tumor growth .

Cell Viability Assay

The viability of cells can be assayed by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (the rate of this reaction is proportional to the number of surviving cells) . The cells are seeded in 96-well culture plates at a density of 3500–5000 cells per well 24 h before the treatment . Six wells are considered for each experimental point (technical repeats) . Treatments with increasing concentrations of compounds are performed for 72 h . The MTT stock solution is added at a final concentration of 0.5 mg/mL . After 4 h of incubation at 37 °C, the water-insoluble formazan is dissolved in a lysis buffer containing 20% SDS, 50% DMF, 2.5% hydrochloric acid, and 2.5% acetic acid . The optical densities are measured at 570 nm using a scanning multi-well spectrophotometer . The ratio of the absorbance value of each tested group to the absorbance value of the untreated control is calculated, and each tested group’s cell viability is expressed as a percentage of the control . The cell viability assays are performed at least in triplicate using independent cell cultures .

Asymmetric Synthesis

"Memory of chirality” (MOC) is an emerging strategy for asymmetric synthesis . This technique enables the memory of a sole chiral center in the substrate to be retained in a process that destroys that center . This technique has been used to prepare a library of quaternary proline-derived, thioproline-derived and hydroxyproline-derived 1,4- benzodiazepin-2,5-diones, in high ee . An efficient synthetic method has been developed for preparing oxaproline-derived 1,4-benzodiazepin-2,5-diones in high yields, and by applying the MOC strategy quaternary derivatives have been prepared in acceptable %ee . It is envisioned that oxaproline-derived 1,4-benzodiazepin-2,5-diones may exhibit similar or more potent pharmacological properties than proline-derived 1,4-benzodiazepin-2,5- diones . Using density functional theory (DFT) methods, the formation of an enantiopure, dynamically chiral enolate intermediate and the slow racemization of the enolate on the alkylation reaction time scale can be modeled .

As a cyclic peptide mimic

Mecanismo De Acción

The mechanism of action of (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The exact pathways and molecular interactions involved can vary depending on the specific structure of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

Clonazepam: Known for its anticonvulsant properties.

Uniqueness

(3S)-3-Methyl-1,4-benzodiazepine-2,5-dione is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

(3S)-3-Methyl-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family, known for its significant biological activities, particularly within the central nervous system (CNS). This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring fused to a diazepine ring with a methyl group at the third position and two carbonyl groups at the second and fifth positions. The stereochemistry at the third carbon is designated as S, which affects its biological interactions. Its functional groups, particularly the carbonyls, play a crucial role in its reactivity and potential pharmacological activity.

1. Central Nervous System Activity

Benzodiazepines are primarily known for their anxiolytic, sedative, and anticonvulsant properties. This compound exhibits significant binding affinity to gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic transmission. This activity is crucial for its therapeutic effects in treating anxiety disorders and epilepsy.

2. Antitumor Activity

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. A notable case study demonstrated that deuterated derivatives of 1,4-benzodiazepine-2,5-dione exhibited remarkable antitumor activity in vivo. These compounds showed favorable drug-like properties and were effective against various cancer cell lines .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anticholinesterase Activity : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which could be beneficial for treating conditions like Alzheimer's disease .

- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against various strains, indicating their potential as antimicrobial agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing starting materials such as o-phenylenediamine and appropriate carbonyl compounds.

- Cyclization Techniques : Employing cyclization reactions to form the benzodiazepine ring structure effectively.

These synthetic pathways are essential for producing derivatives that may enhance biological activity or selectivity for specific targets.

Table 1: Summary of Biological Activities

Detailed Research Findings

In a recent study published in MDPI, various benzodiazepines were screened for their anticholinesterase and antibacterial potential. The results indicated that certain derivatives of this compound exhibited promising AChE inhibition with IC50 values comparable to established drugs like galantamine . Furthermore, research on dimeric benzodiazepines suggested their potential as anticancer agents by overcoming drug resistance associated with p53 mutations in cancer cells .

Propiedades

IUPAC Name |

(3S)-3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJONQULKOKMKBR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.